Absence of Verifiable Differential Bioactivity Data in Primary Literature and Reputable Databases
Following an exhaustive search of PubMed, BindingDB, ChEMBL, PubChem Bioactivity, Google Patents, and SciFinder, no primary research article, patent bioassay, or authoritative database entry was identified that reports a quantitative biological activity endpoint (IC50, Ki, MIC, EC50) for 2-benzyl-5-bromoisoindolin-1-one (CAS 864866-82-0) against any defined molecular target, cell line, or microorganism. Consequently, a direct head-to-head or cross-study quantitative comparison with any comparator compound cannot be constructed.
| Evidence Dimension | Biological activity (any target/assay) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 5-Bromoisoindolin-1-one (CAS 552330-86-6) — reported IDO1 IC50 = 480 nM (BindingDB BDBM50551167) or other isoindolin-1-ones with known MIC values. |
| Quantified Difference | Cannot be calculated — no quantitative data for target compound. |
| Conditions | N/A |
Why This Matters
Procurement decisions premised on assumed bioequivalence or superior activity of this compound relative to cheaper, better-characterized analogs carry unquantifiable risk until primary data are generated.
- [1] BindingDB Entry BDBM50551167 (CHEMBL4779415): IC50=480 nM for inhibition of recombinant human IDO1. View Source
